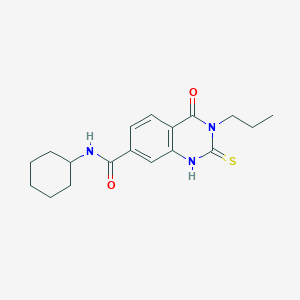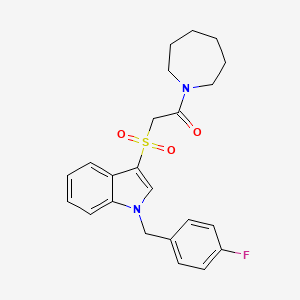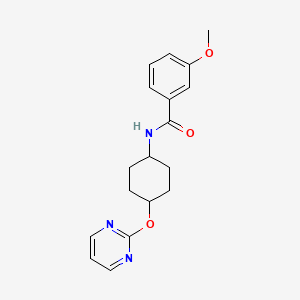
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C16H26N2O3 and its molecular weight is 294.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Applications
- Urea derivatives, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, have been synthesized for use in cancer research, pain management, and neurodegenerative disorders. One study focused on the synthesis of deuterium-labeled versions of these compounds to serve as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, highlighting their importance in drug pharmacokinetics studies (Liang et al., 2020).
Drug Interaction and Metabolism
- Another research area involves studying the metabolism of cardiotonic agents, where derivatives similar to the requested compound have been analyzed for their pharmacokinetic profiles. For instance, the metabolism of (-)-alpha-(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol (TA-064) was examined through gas chromatography-mass spectrometry to understand its absorption and excretion patterns in humans (Suzuki et al., 1983).
Chemical Synthesis and Reactivity
- Urea derivatives also play a critical role in synthetic chemistry, where they are used as protecting groups or intermediates in the synthesis of complex molecules. For example, the selective deprotection of benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups has been explored, demonstrating the nuanced reactivity of these compounds under different conditions (Horita et al., 1986).
Material Science
- In material science, the interaction of urea derivatives with DNA has been studied to understand their binding mechanisms, which could inform the design of new therapeutic agents. The interaction of specific Schiff base derivatives with calf-thymus DNA was examined, revealing insights into their intercalative binding mode and potential for bioactive compound development (Ajloo et al., 2015).
Properties
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)14(19)9-10-17-15(20)18-11-12-5-7-13(21-4)8-6-12/h5-8,14,19H,9-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAPLAYGEDKERA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NCC1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)
![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)
![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)

![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)



![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)
